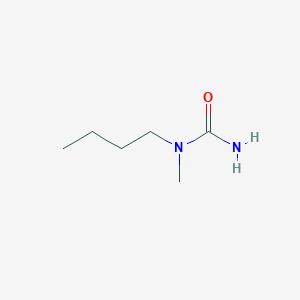
1-Butyl-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1-methylurea is an organic compound with the molecular formula C₆H₁₄N₂O. It belongs to the class of N-substituted ureas, where one of the nitrogen atoms is substituted with an alkyl group. This compound is of interest due to its diverse chemical and biological properties, making it useful in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butyl-1-methylurea can be synthesized through the nucleophilic addition of butylamine to methyl isocyanate. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . Another common method involves the reaction of butylamine with methyl carbamoyl chloride, which can be generated by the reaction of methylamine with phosgene .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity, with considerations for cost-effectiveness and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-1-methylurea undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols.
Hydrolysis: Can be hydrolyzed to form butylamine and methylamine under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Addition: Potassium isocyanate in water.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Addition: Produces N-substituted ureas.
Hydrolysis: Produces butylamine and methylamine.
Applications De Recherche Scientifique
1-Butyl-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other urea derivatives.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Butyl-1-methylurea involves its interaction with various molecular targets. For example, it can inhibit the enzyme urease, which catalyzes the hydrolysis of urea to ammonia and carbonic acid. This inhibition is crucial in reducing ammonia emissions in agriculture . The compound’s effects are mediated through nucleophilic addition reactions, where it forms stable complexes with the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylurea: Similar structure but lacks the butyl group.
N-Butylurea: Similar structure but lacks the methyl group.
N,N-Dimethylurea: Contains two methyl groups instead of one butyl and one methyl group.
Uniqueness
1-Butyl-1-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl and methyl groups allows for unique interactions with enzymes and other molecular targets, making it valuable in various applications .
Propriétés
Numéro CAS |
135124-62-8 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
1-butyl-1-methylurea |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5-8(2)6(7)9/h3-5H2,1-2H3,(H2,7,9) |
Clé InChI |
ABWBRDVCEGJZJF-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)N |
SMILES canonique |
CCCCN(C)C(=O)N |
Synonymes |
Urea, N-butyl-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















